N,N-diethyl-4-methoxybenzamide
Description
Contextualization within Amide Chemistry and Substituted Benzamide (B126) Derivatives
Amide chemistry is a cornerstone of organic chemistry, as the amide functional group is fundamental to many natural and synthetic compounds. Benzamides, which are amide derivatives of benzoic acid, represent a particularly important class. wikipedia.org The broader family of substituted benzamides is a rich field of study, with derivatives being investigated for a wide range of applications, including potential use as antitumor and antifungal agents. nih.govsioc-journal.cn Research into compounds like N-substituted benzamide derivatives has been prominent in the search for new bioactive molecules, such as histone deacetylase (HDAC) inhibitors for cancer therapy. nih.govresearchgate.net The specific structural arrangement of N,N-diethyl-4-methoxybenzamide places it within this significant chemical class, making it a subject of interest for synthetic chemists. chemicalbook.com
Overview of Key Research Areas and Methodological Approaches
Research involving this compound is primarily concentrated on its application in synthetic organic chemistry. Two key areas stand out:
Directed ortho-Metalation (DoM): A major focus of research is the use of the N,N-diethylamide group as a potent directed metalation group (DMG). nih.gov In this role, the functional group directs the removal of a proton from the adjacent (ortho) position on the benzene (B151609) ring by a strong base, typically an organolithium reagent. nih.gov this compound is employed in DoM strategies to create a 2-lithiated species, which can then react with various electrophiles to introduce new functional groups in a highly regiocontrolled manner. nih.govacs.org This makes it a valuable tool for building complex substituted aromatic molecules. nih.gov
Synthetic Intermediate: The compound also serves as a starting material or intermediate for producing other specialized chemicals. For instance, it has been used in synthetic pathways designed to achieve the selective mono-fluorination of 1,2- and 1,3-diols. chemicalbook.comfishersci.at
The methodological approaches to studying and preparing this compound are also noteworthy. Synthetic chemists have developed several routes for its preparation. One reported method is a non-classical Mitsunobu reaction, which couples 4-methoxybenzoic acid with diethylamine (B46881). nih.gov A more traditional approach involves converting 4-methoxybenzoic acid to its acid chloride using thionyl chloride, which is then reacted with diethylamine. acs.org Furthermore, computational methods such as Density Functional Theory (DFT) are used to study the electronic properties and frontier molecular orbitals of benzamide derivatives to understand their reactivity. sci-hub.se
Foundational Structural Features and their Influence on Chemical Behavior
The chemical behavior of this compound is a direct result of its constituent functional groups: the N,N-diethylamide moiety and the para-methoxy group.
The N,N-Diethylamide Group: This group is the primary driver of the compound's utility in DoM reactions. It is a strong Lewis basic group, and its carbonyl oxygen can chelate effectively with the lithium cation of an alkyllithium base. nih.gov This coordination directs the base to deprotonate the sterically accessible ortho-position on the aromatic ring, demonstrating a powerful structure-function relationship. nih.govacs.org
The 4-Methoxy Group: The methoxy (B1213986) group at the para-position is an electron-donating group. This electronic influence affects the reactivity of the aromatic ring. Research has indicated that the presence of such a heteroatom-based substituent at the 4-position is critical for the success of certain subsequent cyclization reactions following the initial metalation step. acs.org
The combination of a powerful directing group (the amide) and an activating group (the methoxy) makes this compound a well-suited substrate for regioselective synthesis. Its chemical stability under normal conditions and its defined reactivity make it a reliable component in multi-step synthetic strategies. fishersci.pt
Data Tables
The following tables summarize the key properties and research applications of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 7465-86-3 | chemicalbook.comsigmaaldrich.com |
| Molecular Formula | C₁₂H₁₇NO₂ | sigmaaldrich.com |
| Molecular Weight | 207.27 g/mol | sigmaaldrich.com |
| Physical State | Solid | fishersci.pt |
| Chemical Stability | Stable under normal conditions | fishersci.pt |
Table 2: Summary of Research Applications and Synthesis
| Aspect | Description | Source(s) |
|---|---|---|
| Key Research Area | Directed ortho-Metalation (DoM) | nih.govacs.org |
| Specific Use | Substrate for regioselective introduction of functional groups at the 2-position of the benzamide ring. | nih.govacs.org |
| Other Applications | Intermediate in the synthesis for selective mono-fluorination of diols. | chemicalbook.comfishersci.at |
| Synthesis Method 1 | Non-classical Mitsunobu reaction of 4-methoxybenzoic acid and diethylamine. | nih.gov |
| Synthesis Method 2 | Reaction of 4-methoxybenzoyl chloride (from 4-methoxybenzoic acid and thionyl chloride) with diethylamine. | acs.org |
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-13(5-2)12(14)10-6-8-11(15-3)9-7-10/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJXEOFLVIFFDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282734 | |
| Record name | N,N-diethyl-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7465-86-3 | |
| Record name | 7465-86-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404044 | |
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| Record name | NSC27695 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27695 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-diethyl-4-methoxybenzamide | |
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| Record name | N,N-Diethyl-para-anisamide | |
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Sophisticated Analytical and Spectroscopic Characterization of N,n Diethyl 4 Methoxybenzamide
High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are fundamental to confirming the molecular architecture of N,N-diethyl-4-methoxybenzamide, with each technique offering unique insights into its constituent atoms and their connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by probing the magnetic properties of its atomic nuclei.
¹H NMR Spectroscopy : In the proton NMR spectrum, the molecule is expected to exhibit distinct signals corresponding to its different proton environments. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets. The protons of the methoxy (B1213986) group (O-CH₃) would present as a sharp singlet. Due to hindered rotation around the amide C-N bond, the two ethyl groups (-N(CH₂CH₃)₂) may be non-equivalent, leading to separate signals for each methylene (B1212753) (CH₂) and methyl (CH₃) group. reddit.com The methylene protons would likely appear as quartets, coupled to the adjacent methyl protons, which in turn would appear as triplets.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Distinct signals would be observed for the carbonyl carbon of the amide, the aromatic carbons (with different shifts for the substituted and unsubstituted positions), the methoxy carbon, and the two carbons of the ethyl groups (methylene and methyl). rsc.org
2D NMR Techniques : Advanced two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would confirm the coupling between the methylene and methyl protons of the ethyl groups, while an HSQC spectrum would directly correlate each proton signal with its attached carbon atom, providing definitive structural confirmation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH (ortho to C=O) | ~ 7.3-7.5 (d) | ~ 128-130 |
| Aromatic CH (ortho to OCH₃) | ~ 6.8-7.0 (d) | ~ 113-115 |
| Methoxy (-OCH₃) | ~ 3.8 (s) | ~ 55 |
| Methylene (-NCH₂CH₃) | ~ 3.2-3.5 (q) | ~ 40-43 |
| Methyl (-NCH₂CH₃) | ~ 1.1-1.3 (t) | ~ 13-15 |
| Carbonyl (C=O) | - | ~ 170-172 |
| Aromatic C (ipso to C=O) | - | ~ 125-127 |
| Aromatic C (ipso to OCH₃) | - | ~ 160-162 |
Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet. Predicted values are based on typical chemical shifts for similar functional groups.
Mass spectrometry is employed to determine the molecular weight and study the fragmentation patterns of this compound, further confirming its structure. The compound has a molecular formula of C₁₂H₁₇NO₂ and a molecular weight of approximately 207.27 g/mol . guidechem.comchemsynthesis.com
Electron Ionization Mass Spectrometry (EI-MS) : In a typical EI-MS spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 207. The fragmentation pattern is characteristic of N,N-disubstituted benzamides. A primary fragmentation pathway involves the cleavage of the C-N bond, leading to the formation of the 4-methoxybenzoyl cation (m/z 135). Another significant fragmentation is the alpha-cleavage of the N-ethyl group, resulting in the loss of a methyl radical (CH₃•) to give a fragment at m/z 192 (M-15). miamioh.edu
High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. The exact mass of this compound (C₁₂H₁₇NO₂) can be calculated and compared to the experimental value, confirming the molecular formula with high confidence.
Table 2: Major Predicted Mass Fragments for this compound
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 207 | [M]⁺ | [C₁₂H₁₇NO₂]⁺ |
| 192 | [M - CH₃]⁺ | [C₁₁H₁₄NO₂]⁺ |
| 135 | [C₈H₇O₂]⁺ | [4-methoxybenzoyl cation] |
| 107 | [C₇H₇O]⁺ | [C₈H₇O₂ - CO]⁺ |
| 77 | [C₆H₅]⁺ | [C₇H₇O - CH₂O]⁺ |
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound would show a strong absorption band for the amide carbonyl (C=O) stretching, typically in the region of 1630-1660 cm⁻¹. The C-N stretching of the tertiary amide would appear around 1250-1350 cm⁻¹. The asymmetric and symmetric C-O-C stretching vibrations of the aryl ether (methoxy group) are expected around 1250 cm⁻¹ and 1030 cm⁻¹, respectively. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl groups appears in the 2850-2970 cm⁻¹ region. nist.govnist.gov
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 2970-2850 | C-H Stretch | Aliphatic (Ethyl groups) |
| 1660-1630 | C=O Stretch | Tertiary Amide |
| 1600, 1510 | C=C Stretch | Aromatic Ring |
| 1250 | Asymmetric C-O-C Stretch | Aryl Ether |
| 1030 | Symmetric C-O-C Stretch | Aryl Ether |
X-ray Diffraction (XRD) : For solid, crystalline samples of this compound, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not widely published, such an analysis would reveal details about its solid-state conformation and packing. rsc.org
Advanced Chromatographic and Coupled Analytical Platforms
Chromatographic techniques are essential for separating this compound from mixtures and for quantifying its presence.
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of benzamide (B126) derivatives. sielc.com A typical reversed-phase HPLC (RP-HPLC) method for this compound would be developed and validated.
Method Development : An RP-HPLC method would likely utilize a C18 stationary phase column. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. Gradient elution might be employed to ensure good separation from any impurities. Detection would typically be performed using a UV detector, set at a wavelength where the aromatic ring exhibits strong absorbance (e.g., ~254 nm).
Method Validation : A validated HPLC method would demonstrate linearity, precision, accuracy, and specificity. researchgate.net Linearity would be established by analyzing a series of standard solutions of known concentrations to generate a calibration curve. Precision would be assessed through repeated injections of the same sample, while accuracy would be determined by comparing the measured concentration to a known true value.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for the separation and identification of volatile and semi-volatile compounds in complex mixtures. nist.gov
Analysis Protocol : For GC-MS analysis, a sample containing this compound would be injected into the gas chromatograph. The compound would travel through a capillary column (e.g., a nonpolar or medium-polarity column like a DB-5ms) and separate from other components based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum, which serves as a chemical fingerprint, is then compared to spectral libraries for positive identification. rsc.org This method is highly effective for confirming the presence of this compound in a complex matrix.
Comprehensive Two-Dimensional Chromatography Applications in Compound Profiling
Comprehensive two-dimensional chromatography (GC×GC or LC×LC) offers a significant enhancement in peak capacity and resolving power compared to one-dimensional methods, making it a powerful tool for the detailed profiling of complex samples. In the context of this compound, while dedicated studies focusing solely on its 2D chromatographic behavior are not extensively documented, its identification in complex biological matrices has been accomplished using advanced 2D liquid chromatography techniques.
One notable application involves the use of ultra-performance liquid chromatography coupled to electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-Q-TOF-MS), a sophisticated form of two-dimensional liquid chromatography-mass spectrometry. In a metabolomics study, this technique was employed to analyze tear samples, where this compound was identified as a differentially expressed metabolite. Specifically, it was found to be the most significantly downregulated metabolite in patients with proliferative diabetic retinopathy compared to those with non-proliferative diabetic retinopathy.
The principle of two-dimensional liquid chromatography involves subjecting the sample to two sequential and distinct chromatographic separations. The effluent from the first dimension (¹D) column is systematically transferred to a second, faster-separating second dimension (²D) column. For a comprehensive analysis (LC×LC), the entire sample is subjected to this two-dimensional separation. The orthogonality of the separation mechanisms in the two dimensions (e.g., reversed-phase and ion-exchange) allows for the resolution of compounds that would otherwise co-elute in a single chromatographic run.
In the case of the metabolomics study mentioned, the UPLC system provides the first dimension of separation, likely based on reversed-phase chromatography which separates molecules based on their hydrophobicity. The eluting compounds are then introduced into the mass spectrometer. The mass spectrometer itself can be considered as providing a second dimension of separation based on the mass-to-charge ratio (m/z) of the ionized molecules. The high resolution and mass accuracy of a Q-TOF mass spectrometer allow for the confident identification of compounds like this compound in a complex biological fluid.
The data obtained from such an analysis is typically represented as a two-dimensional contour plot, where the x-axis and y-axis represent the retention times from the two chromatographic dimensions, and the color intensity of the spots corresponds to the analyte concentration. This detailed profiling is crucial in biomarker discovery and understanding pathological processes.
Table 1: Application of 2D Chromatography in the Analysis of this compound
| Analytical Technique | Sample Matrix | Key Finding |
|---|
Electrochemical Techniques for Qualitative and Quantitative Analysis
For instance, studies on nitro-substituted benzamides have demonstrated the utility of voltammetric methods for their determination. These compounds exhibit well-defined reduction peaks corresponding to the electrochemical reduction of the nitro group. The electrochemical behavior of such compounds is typically pH-dependent, and by optimizing experimental parameters like the supporting electrolyte and pH, sensitive and selective analytical methods can be developed. For example, the voltammetric determination of some nitro-substituted benzamides has been successfully carried out using pencil graphite (B72142) electrodes, offering a disposable and low-cost sensor. researchgate.net
The electrochemical activity of this compound would likely be centered on the methoxy-substituted benzene ring. The methoxy group is an electron-donating group, which could make the aromatic ring susceptible to oxidation at a sufficiently positive potential. Cyclic voltammetry could be employed to investigate the oxidation potential of this compound and to study the reversibility of the electron transfer process. The information obtained from CV, such as the peak potential and peak current, can provide qualitative information about the compound's redox properties.
For quantitative analysis, differential pulse voltammetry (DPV) would be a suitable technique. DPV offers enhanced sensitivity compared to CV by minimizing the background charging current. A DPV method for this compound would involve applying a series of voltage pulses and measuring the resulting current. The peak height in a differential pulse voltammogram is directly proportional to the concentration of the analyte. By constructing a calibration curve from standards of known concentrations, the concentration of this compound in a sample could be determined.
The choice of electrode material would be crucial for the successful electrochemical analysis of this compound. Glassy carbon electrodes, boron-doped diamond electrodes, or chemically modified electrodes could be explored to achieve the desired sensitivity and selectivity. The solvent system and supporting electrolyte would also need to be carefully selected to ensure the solubility of the analyte and to provide sufficient conductivity.
While direct experimental data for this compound is not available, the principles of electrochemistry and the findings from related benzamide compounds suggest that voltammetric techniques could be a viable approach for its qualitative and quantitative analysis.
Table 2: Potential Electrochemical Analysis of this compound Based on Analogous Compounds
| Technique | Potential Application | Information Gained |
|---|---|---|
| Cyclic Voltammetry (CV) | Qualitative analysis | Oxidation potential, reversibility of redox processes. |
Theoretical and Computational Chemistry Approaches to N,n Diethyl 4 Methoxybenzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in modern chemistry for predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and, consequently, the chemical behavior of a compound.
Density Functional Theory (DFT) and Ab Initio Methods for Molecular Properties
Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the electronic structure and geometric properties of molecules from first principles. DFT methods, such as the widely used B3LYP functional, calculate the electron density to determine the energy and properties of a system. Ab initio methods, while often more computationally intensive, derive their information solely from theoretical principles without experimental data.
While specific DFT studies on N,N-diethyl-4-methoxybenzamide are not prevalent in the literature, the methodology has been successfully applied to structurally similar benzamides. Such calculations typically begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a wealth of data can be extracted, including bond lengths, bond angles, dihedral angles, and electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.
For this compound, a DFT calculation would provide precise values for its structural parameters. An illustrative table of what such results might look like is presented below.
Illustrative DFT-Calculated Molecular Properties for this compound This table is for illustrative purposes to show typical outputs of a DFT calculation.
| Parameter | Predicted Value |
|---|---|
| Total Energy | Value in Hartrees |
| HOMO Energy | Value in eV |
| LUMO Energy | Value in eV |
| HOMO-LUMO Gap | Value in eV |
Computational Elucidation of Reaction Mechanisms and Transition States
Theoretical chemistry provides indispensable tools for mapping the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor governing the reaction rate.
Methods like DFT can be used to model the reaction mechanisms for the synthesis of this compound. For instance, the formation of the amide bond from 4-methoxybenzoic acid and diethylamine (B46881) can be computationally modeled. nih.gov Such a study would involve locating the transition state structure for the reaction and calculating its energy. nih.gov This information helps in understanding the feasibility of a reaction pathway and can guide the optimization of reaction conditions in a laboratory setting. nih.gov The combination of advanced computational methods can achieve high accuracy, often within ~1 kcal/mol, for reaction energies. nih.gov
Molecular Modeling and Simulation of Ligand-Biomolecule Interactions
Molecular modeling techniques are crucial for predicting how a small molecule like this compound might interact with biological macromolecules, such as proteins. These in silico methods are a cornerstone of modern drug discovery.
Molecular Docking Studies with Specific Protein Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. This method is widely used to screen virtual libraries of compounds against a specific protein target to identify potential drug candidates. umpr.ac.id The process involves preparing the 3D structures of both the ligand (this compound) and the protein target.
Although no specific docking studies have been published for this compound, research on other benzamide (B126) derivatives highlights potential applications. Benzamides have been investigated as glucokinase activators for diabetes treatment, as antimicrobial agents, and for their analgesic properties. umpr.ac.idnih.govresearchgate.net For example, in a study on benzamide derivatives as potential glucokinase activators, docking was used to understand how the compounds bind to the active site of the glucokinase enzyme. nih.gov A similar approach could be employed for this compound to explore its potential biological activities by docking it against a range of relevant protein targets.
Analysis of Binding Energetics and Interaction Modes in Receptor Systems
Following a docking simulation, the results are analyzed to understand the strength and nature of the ligand-receptor interaction. The primary output is a binding affinity or docking score, typically expressed in kcal/mol, which estimates the binding free energy. nih.gov A lower (more negative) score generally indicates a more stable complex and stronger binding. jonuns.com
The analysis also reveals the specific molecular interactions that stabilize the complex, such as:
Hydrogen bonds: Crucial for specificity and binding affinity.
Hydrophobic interactions: Interactions between nonpolar regions.
π-π stacking: Interactions between aromatic rings.
Van der Waals forces: General attractive or repulsive forces.
In a hypothetical docking study of this compound with a protein like glucokinase, one would expect to identify key amino acid residues in the binding pocket that interact with the methoxy (B1213986) group, the aromatic ring, or the diethylamide moiety. nih.gov
Illustrative Molecular Docking Results for this compound This table is for illustrative purposes and shows potential results from a docking study against a hypothetical protein target.
| Parameter | Result |
|---|---|
| Protein Target | Hypothetical Kinase A |
| Binding Affinity (kcal/mol) | -7.5 |
| Interacting Residues | TYR 214, ARG 63 |
In Silico Prediction of Physico-Chemical Parameters Relevant to Compound Behavior
In silico tools can rapidly predict a wide range of physicochemical properties for a molecule, which are essential for assessing its potential as a drug candidate (a field known as ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govresearchgate.net These predictions are often used to filter large compound libraries and prioritize molecules for synthesis and further testing. nih.gov Various online platforms and software can calculate these properties based on the molecule's 2D structure. ayushcoe.in
For this compound, these predictive models provide valuable insights into its likely behavior in a biological system. Key parameters include molecular weight, lipophilicity (LogP), polar surface area (TPSA), and counts of hydrogen bond donors and acceptors. These properties are often evaluated against guidelines like Lipinski's Rule of Five to assess "drug-likeness."
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Reference |
|---|---|---|
| Molecular Formula | C12H17NO2 | |
| Molecular Weight | 207.27 g/mol | |
| XLogP3 | 2.1 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 4 | |
| Topological Polar Surface Area (TPSA) | 29.5 Ų |
These predicted values suggest that this compound has good oral bioavailability characteristics according to Lipinski's rules. Its LogP value indicates moderate lipophilicity, and its TPSA is well within the range associated with good cell membrane permeability.
Mechanistic Investigations of N,n Diethyl 4 Methoxybenzamide in Biological Systems
Molecular Mechanisms of Interaction with Enzymes and Receptors
Detailed information regarding the direct interaction of N,N-diethyl-4-methoxybenzamide with specific enzymes and receptors is not presently available. The elucidation of its enzymatic modulation, inhibition pathways, and receptor binding kinetics would require further targeted investigation.
Specific enzymatic inhibition pathways for this compound have not been characterized.
Specific data on the receptor binding kinetics and subsequent signaling pathway alterations for this compound are not available.
Cellular and Biochemical Pathway Interventions
Studies on related methoxybenzamide and benzamide (B126) analogues have revealed significant interventions in key cellular and biochemical pathways, including intracellular signaling cascades and bacterial cell division.
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and can contribute to tumorigenesis when aberrantly activated. nih.govrsc.org The Smoothened (Smo) receptor is a key component of this pathway. nih.govrsc.org Research into 2-methoxybenzamide (B150088) derivatives has identified them as potent inhibitors of the Hh signaling pathway. nih.govnih.gov
One notable 2-methoxybenzamide derivative, compound 21, demonstrated potent inhibition of the Hh pathway with a nanomolar IC50 value. nih.govnih.gov This compound was found to prevent the translocation of the Smoothened (Smo) receptor to the primary cilium, a crucial step in pathway activation. nih.govnih.gov Furthermore, this analogue was effective against a drug-resistant mutant of Smo, suggesting a robust inhibitory mechanism. nih.govrsc.org The inhibitory activity of this class of compounds is attributed to their ability to antagonize the Smo receptor, thereby blocking downstream signal transduction. nih.govrsc.org
Table 1: Hedgehog Pathway Inhibition by a Methoxybenzamide Derivative
| Compound | Target | Effect | IC50 Value (Wild-Type Smo) | IC50 Value (Mutant D477G Smo) |
|---|
This table presents data for a 2-methoxybenzamide derivative, not this compound.
Benzamide analogues have emerged as a promising class of antibacterial agents that target the essential bacterial cell division protein FtsZ. mdpi.comnih.gov FtsZ is a prokaryotic homolog of tubulin and forms the Z-ring at the site of cell division, which is critical for bacterial cytokinesis. uni-bonn.de Inhibition of FtsZ assembly disrupts this process, leading to filamentation and eventual cell death. mdpi.com
Studies on benzodioxane-benzamide inhibitors have demonstrated their efficacy against Gram-positive pathogens like Streptococcus pneumoniae and Staphylococcus aureus. mdpi.comutexas.edunih.gov These compounds have been shown to induce morphological changes in bacteria consistent with the inhibition of cell division. mdpi.com The mechanism of action involves the alteration of GTP-induced FtsZ assembly. mdpi.com The antibacterial potency of these benzamide analogues is often linked to the specific chemical substitutions on the benzamide scaffold. mdpi.com While many of these analogues show potent activity against Gram-positive bacteria, their effectiveness against Gram-negative bacteria can be limited due to differences in the FtsZ protein structure. nih.gov
Table 2: Antibacterial Activity of Benzodioxane-Benzamide Inhibitors against S. pneumoniae
| Compound Type | Target | Mechanism of Action | Minimal Inhibitory Concentrations (MICs) |
|---|
This table presents data for benzodioxane-benzamide analogues, not this compound.
Structure-Activity Relationship (SAR) Driving Biological Effects
The biological effects of benzamide derivatives are strongly influenced by their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into the features that govern their inhibitory activities.
For benzamide analogues targeting the bacterial FtsZ protein, modifications to various parts of the molecule have been shown to significantly impact their antibacterial potency. For instance, in a series of 3-substituted 2,6-difluorobenzamides, the replacement of a nonyl group with a 1,4-benzodioxane-2-methyl residue at the 3-position resulted in potent anti-staphylococcal compounds. utexas.edunih.gov Further chlorination of the benzodioxane ring was found to enhance this activity. utexas.edu The length of a linker chain in benzodioxane-benzamides has also been identified as a critical factor in their potency against S. pneumoniae. mdpi.com
In the context of Hedgehog pathway inhibition by 2-methoxybenzamide derivatives, the 2-methoxybenzamide scaffold itself is considered advantageous for their inhibitory activity. nih.gov The specific substitutions on the benzamide ring and the nature of the amide substituent play a crucial role in determining the potency of these compounds as Smo receptor antagonists.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,6-difluoro-3-nonyloxybenzamide |
| 3-pyridothiazolylmethoxy analogue PC190723 |
| vismodegib |
| sonidegib |
Pharmacophore Identification and Optimization for Targeted Biological Activity
A pharmacophore model outlines the essential molecular features necessary for a specific biological activity. For compounds incorporating the this compound scaffold, several key pharmacophoric features can be identified and have been subject to optimization in the pursuit of enhanced potency and selectivity for various biological targets.
The core components of the this compound structure that contribute to its pharmacophoric profile include:
The Aromatic Ring: The benzene (B151609) ring serves as a central scaffold, providing a rigid framework for the appended functional groups. Its hydrophobic nature can contribute to binding at target sites through van der Waals interactions.
The 4-Methoxy Group: This electron-donating group can influence the electronic properties of the aromatic ring and participate in hydrogen bonding as an acceptor. The position of this group is often critical for activity. For instance, in analogues of the antibiotic anisomycin, moving the methoxy (B1213986) substituent from the para to the meta or ortho position on a related benzyl (B1604629) group led to a dramatic drop in antiprotozoal and antifungal activities. nih.gov
The N,N-diethylamide Group: This functional group is a strong Lewis base, allowing for potential coordination with metal ions in metalloenzymes or interaction with acidic residues in a receptor's binding pocket. nih.gov The diethyl substituents provide steric bulk and lipophilicity, which can influence bioavailability and binding affinity. In the context of insect repellents like DEET (N,N-diethyl-m-toluamide), the amide moiety is considered a key element for interaction with insect juvenile hormone receptors. nih.gov
Optimization of these features in more complex molecules has led to the development of potent and selective agents for various targets. For example, in a series of acetylcholinesterase inhibitors, the related 5,6-dimethoxy-1-oxoindan moiety, which shares the methoxy-substituted aromatic feature, was found to be a critical component for high potency. nih.gov
Correlation of Structural Modifications with Mechanistic Potency and Selectivity
The systematic modification of the this compound core within larger molecular frameworks has provided valuable insights into the structure-activity relationships (SAR) that govern potency and selectivity.
Modifications to the Aromatic Ring and Substituents:
Alterations to the substitution pattern on the aromatic ring can have a profound impact on biological activity. The introduction of additional substituents or the relocation of the methoxy group can significantly alter the binding affinity and selectivity of the parent compound. For instance, in a series of benzimidazole (B57391) derivatives with antioxidative and antiproliferative properties, the number and position of methoxy groups on the phenyl ring were shown to strongly influence their biological activity. researchgate.net
| Compound/Series | Structural Modification | Impact on Biological Activity |
| Anisomycin Analogues | Movement of the methoxy group from para to meta or ortho position | Dramatic decrease in antiprotozoal and antifungal activity. nih.gov |
| Benzimidazole Derivatives | Introduction of multiple methoxy groups | Strong influence on antioxidative and antiproliferative potential. researchgate.net |
Modifications to the Amide Group:
The N,N-diethylamide moiety is a crucial element for the biological activity of many compounds. Changes to the alkyl substituents on the nitrogen atom can affect the compound's lipophilicity, steric profile, and ability to form hydrogen bonds. While direct SAR studies on this compound are limited, the importance of the N,N-diethylamide group is well-established in other contexts. For example, the N,N-diethylamide group is a widely employed directing group in organic synthesis due to its strong Lewis basicity, which allows for tight coordination with Lewis acidic cations. nih.gov This property could also play a role in its interaction with biological targets.
| Compound/Series | Structural Modification | Impact on Biological Activity |
| DEET Analogues | Amide/ester moiety | Considered a key factor for interaction with the juvenile hormone receptor in insects. nih.gov |
| Benzenesulfonamide Derivatives | Incorporation of an N,N-diethylamide group | Investigated to enhance antibacterial properties. |
Applications and Advanced Materials Research Involving N,n Diethyl 4 Methoxybenzamide and Its Derivatives
Role as Key Intermediates in Complex Organic Synthesis
N,N-diethyl-4-methoxybenzamide and its related structures serve as pivotal intermediates in the field of complex organic synthesis. The N,N-diethylamide functional group is particularly valuable due to its strong Lewis basicity, which allows for tight coordination with Lewis acidic cations like lithium. This property makes it a highly effective directing group in synthetic transformations such as directed ortho-metalation (DoM), a powerful strategy for the regiocontrolled functionalization of aromatic rings. nih.gov This capability is fundamental to its role as a precursor and building block for a variety of complex molecules.
Precursors for the Synthesis of Heterocyclic Compounds
The N,N-diethylbenzamide scaffold is instrumental in the synthesis of various heterocyclic compounds. Its utility as a directed metalation group facilitates the introduction of functional groups at the ortho position, which can then undergo further reactions to form rings. For instance, the lithiation of N,N-diethyl-2-methylbenzamide, a related compound, followed by condensation with aromatic aldehydes, leads to the formation of 3-aryl-3,4-dihydroisocoumarins, a class of heterocyclic compounds. researchgate.net
Research has also explored alternatives to certain N,N-diethylbenzamide derivatives for the synthesis of other heterocyclic systems like isochromenones. Although the N,N-diethylamide group is excellent for directing ortho-metalation and subsequent allylation, its hydrolysis can sometimes be challenging. researchgate.net This has led to the investigation of alternative substrates for specific synthetic targets, highlighting the ongoing refinement of methodologies involving these precursors. researchgate.net The DoM strategy, heavily reliant on directing groups like N,N-diethylamide, remains a cornerstone for the efficient construction of functionalized heteroaromatic compounds. nih.gov
Building Blocks in the Development of Pharmaceutical and Specialty Chemicals
The structural motif of N,N-diethylbenzamide is a key component in the synthesis of valuable pharmaceutical agents and specialty chemicals. Its role as a directing group in DoM strategies has been envisioned for the preparation of fragments of the angucycline family of antitumor antibiotics. nih.gov The ability to precisely introduce functional groups onto an aromatic scaffold is crucial for building the complex architecture of biologically active molecules.
The versatility of the broader chemical class is also seen in related structures like Diethyl 4-methoxybenzylphosphonate, which is considered a foundational element for creating sophisticated chemical products and specialty chemicals. nbinno.com While distinct from this compound, its utility underscores the value of the methoxybenzoyl moiety in creating molecules for advanced materials, with applications in polymers and coatings to improve properties like thermal stability and flame retardancy. nbinno.com The synthesis of various ortho-, meta-, and para-substituted N,N-diethylbenzamides has been demonstrated, providing a library of building blocks for diverse synthetic applications. nih.gov
Development of Chemical Probes and Research Tools
Derivatives of this compound are significant in the creation of specialized chemical probes and tools for biochemical and pharmacological research. These tools are essential for studying biological systems, characterizing receptors, and visualizing molecular processes.
Design of Ligands for Receptor Characterization and Functional Studies
The benzamide (B126) scaffold is a core component in the design of ligands that target specific biological receptors. A notable example is N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, a derivative that has been identified as a novel, exceptionally selective, and potent agonist for the delta opioid receptor. nih.govebi.ac.uk Such compounds, derived by modifying the core structure, are invaluable for characterizing receptor binding and function. ebi.ac.uk
Computational methods, including molecular modeling, are used to understand the detailed interactions between benzamide-based ligands and their receptor targets at a molecular level. unica.itresearchgate.net These in silico studies help elucidate how subtle changes to the ligand's structure, such as the modification of substituent groups, can affect binding affinity and selectivity for different receptors, such as the mu- and kappa-opioid receptors. unica.itresearchgate.net This rational design approach is crucial for developing highly specific probes for functional studies.
Radiochemical Labeling Strategies for Biochemical Tracer Development
This compound derivatives have proven to be excellent candidates for the development of radiolabeled tracers for biomedical imaging. The introduction of a radionuclide, such as Iodine-123, Iodine-125, or Iodine-131, into the benzamide structure allows for non-invasive imaging and targeted radiotherapy. nih.govnih.govresearchgate.netnih.gov
Melanin-targeted probes based on benzamide derivatives are of particular interest for the imaging and therapy of melanoma. nih.govresearchgate.net A key precursor, N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-2-methoxy-benzamide, is used to synthesize the radiolabeled tracer MIP-1145. nih.govaacrjournals.org The radioiodination is typically achieved through an electrophilic substitution reaction, for which labeling procedures are carefully optimized to achieve high radiochemical yield and purity. nih.govnih.gov
Below is a table summarizing key radiolabeled benzamide derivatives and their applications.
| Labeled Compound | Precursor | Isotope | Application | Radiochemical Yield | Ref |
| [¹²⁵I]MIP-1145 | N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-2-methoxybenzamide | ¹²⁵I | Potential Melanoma Imaging Agent | 76% | nih.gov |
| N-(2-diethylaminoethyl)-3-[¹³¹I]iodo-4-methoxybenzamide | N-(2-diethylaminoethyl)-4-methoxybenzamide derivative | ¹³¹I | Melanoma Scintigraphy | Not Specified | nih.gov |
| [¹³¹I]MIP-1145 | N-(2-diethylamino-ethyl)-4-(4-fluorobenzamido)-2-methoxy-benzamide | ¹³¹I | Targeted Radiotherapy of Metastatic Melanoma | 70-90% | nih.gov |
These radiochemical strategies provide powerful tools for diagnosing diseases and developing targeted therapies, demonstrating a critical application of this compound derivatives in modern medicine.
Advanced Materials Science Applications
While primarily recognized for its role in organic synthesis and medicinal chemistry, the N,N-diethylbenzamide structural framework also finds applications in materials science. The chemical properties of these compounds can be leveraged to create novel materials with specific functions.
One notable example involves the use of a related compound, N,N-diethyl-3-methylbenzamide (DEET), as a synthesis solvent for producing Metal-Organic Frameworks (MOFs). osti.gov MOFs are a class of porous crystalline materials with high surface areas, making them suitable for applications in gas storage, separation, and catalysis. osti.govmdpi.com The use of DEET as a solvent is significant because it is less toxic than traditional formamide (B127407) solvents like DMF and DEF, potentially offering a safer route for industrial-scale MOF synthesis. osti.gov Furthermore, the ability of DEET to act as a phase-directing agent demonstrates that the choice of a benzamide-based solvent can influence the final structure and properties of the resulting MOF. osti.gov This research suggests a promising role for N,N-diethylbenzamides as functional components in the synthesis and formulation of advanced materials. osti.gov
Encapsulation and Controlled Release Systems in Polymeric Matrices
The encapsulation of active compounds within polymeric matrices is a widely utilized strategy for achieving controlled and sustained release. mdpi.com This approach enhances the stability and bioavailability of the encapsulated substance. jchemrev.comjchemrev.com The design of these systems often involves polymers that can be tailored for biodegradability and specific release kinetics. nih.gov
While direct studies on the use of this compound for encapsulation are not extensively documented, research on its isomer, N,N-diethyl-3-methylbenzamide (DEET), offers a compelling case for the potential of N,N-diethylbenzamides in this field. DEET has been investigated as a solvent in the synthesis of metal-organic frameworks (MOFs), which are then used in controlled-release formulations of the insect repellent itself. osti.gov This demonstrates the compatibility of the N,N-diethylbenzamide structure with advanced controlled-release systems.
The general principle of encapsulation in polymeric matrices involves the trapping of an active agent within a polymer network. The release of the agent is then governed by factors such as diffusion through the polymer, degradation of the polymer matrix, or swelling of the matrix in the presence of a solvent. nih.gov The chemical properties of this compound, such as its solubility and potential for interaction with various polymers, could make it a candidate for encapsulation or as a functional component in the design of novel polymeric matrices.
Below is an interactive data table summarizing research findings on a derivative of this compound in controlled release systems.
| Derivative Name | Application | Matrix/Framework | Key Findings |
| N,N-diethyl-3-methylbenzamide (DEET) | Controlled-release insect repellent | Metal-Organic Frameworks (MOFs) | DEET can act as a solvent in MOF synthesis, and the resulting DEET-loaded MOFs show potential for extending the release profile of the repellent. osti.gov |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N,N-diethyl-4-methoxybenzamide, and how are coupling reagents like DCC/HOBt employed in its preparation?
- Methodological Answer : The compound can be synthesized via amide coupling between 4-methoxybenzoic acid derivatives and diethylamine. Coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are critical for activating the carboxylic acid group, facilitating nucleophilic attack by the amine. For example, DCC mediates carbodiimide-based activation, forming an O-acylisourea intermediate, while HOBt minimizes racemization and improves yields . Reaction conditions (e.g., anhydrous solvents, 0–5°C for exothermic steps) should be optimized to avoid side reactions like N-acylurea formation.
Q. Which spectroscopic techniques (e.g., NMR, IR) are critical for confirming the structure of this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹H-NMR : Confirm diethyl groups (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for CH₂) and methoxy protons (δ 3.8–4.0 ppm). Aromatic protons appear as a distinct pattern (e.g., δ 6.8–7.5 ppm for para-substituted benzene).
- IR : Strong carbonyl stretch (~1640–1680 cm⁻¹ for the amide C=O) and methoxy C-O stretch (~1250 cm⁻¹).
- Elemental Analysis : Validate %C, %H, and %N to confirm stoichiometry .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproducts during the synthesis of this compound, and what role do continuous flow microreactors play in enhancing efficiency?
- Methodological Answer : Byproduct formation (e.g., unreacted intermediates or N-acylurea) can be mitigated using:
- Temperature Control : Maintaining low temperatures during coupling steps to suppress side reactions.
- In-line Monitoring : Integration of microreactors with in-line IR spectroscopy (e.g., ReactIR flow cells) enables real-time tracking of intermediate formation, allowing precise control of reagent addition .
- Solid-Supported Reagents : Scavengers like polymer-bound sulfonic acids can remove excess diethylamine, simplifying purification .
Q. What methodologies are recommended for resolving contradictions in reported photophysical data (e.g., fluorescence intensity variations under different pH/temperature conditions) for this compound?
- Methodological Answer :
- Solvent and pH Studies : Fluorescence intensity peaks at pH 5 and 25°C, as protonation/deprotonation of the methoxy or amide groups alters electron density. Use buffered solutions (e.g., acetate buffer for pH 5) to standardize conditions .
- Binding Constant Analysis : Employ Stern-Volmer plots to assess quenching effects from solvent or impurities.
- Temperature-Dependent Lifetimes : Time-resolved fluorescence spectroscopy can differentiate static vs. dynamic quenching mechanisms .
Q. How should safety protocols be adapted when handling this compound, considering potential mutagenicity risks observed in structurally related anomeric amides?
- Methodological Answer :
- Mutagenicity Screening : Conduct Ames testing (e.g., Salmonella TA98/TA100 strains) to assess risks, as seen in related trifluoromethylbenzamide derivatives .
- Ventilation and PPE : Use fume hoods for synthesis steps and wear nitrile gloves/lab coats to prevent dermal exposure.
- Decomposition Monitoring : Differential scanning calorimetry (DSC) can identify thermal decomposition thresholds, ensuring safe storage below 25°C .
Data Analysis & Experimental Design
Q. How can computational modeling predict the solvatochromic behavior or binding affinity of this compound in biological systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic transitions (e.g., HOMO-LUMO gaps) influencing UV-Vis spectra.
- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450), correlating with experimental IC₅₀ values from fluorescence-based assays .
Q. What strategies validate the purity of this compound in the presence of structurally similar contaminants?
- Methodological Answer :
- HPLC-MS : Reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) separate contaminants. MS/MS fragmentation confirms molecular ions (e.g., m/z 222.1 for [M+H]⁺).
- 2D-NMR : HSQC and HMBC correlations resolve overlapping signals from diethyl/methoxy groups and aromatic protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
